![molecular formula C14H15N5O2 B2605826 7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 306979-54-4](/img/structure/B2605826.png)

7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

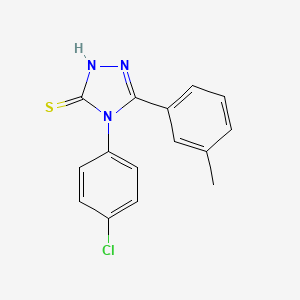

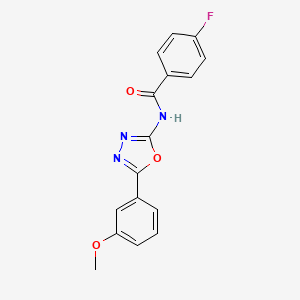

“7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is a chemical compound with the CAS Number: 306979-54-4. It has a molecular weight of 285.31 and its IUPAC name is 7-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine .

Molecular Structure Analysis

The molecular structure of “7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” is C14H15N5O2 . The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle is isoelectronic with that of purines, making it a versatile scaffold in drug design .Applications De Recherche Scientifique

Antibacterial Activity

The bioisosteric features of 1,2,4-triazole-containing hybrids, such as those related to the structure of interest, demonstrate significant potential in addressing antibiotic resistance. These compounds, acting as potent inhibitors of key bacterial proteins and enzymes, show promising broad-spectrum antibacterial activity against drug-resistant forms of bacteria, including Staphylococcus aureus. The dual or multiple antibacterial mechanisms of action of these hybrids underscore their value in developing novel anti-S. aureus agents (Li & Zhang, 2021).

Fine Organic Synthesis

Amino-1,2,4-triazoles, a related class to the compound of interest, serve as critical raw materials in the fine organic synthesis industry. Their application spans across the production of pharmaceuticals, agricultural products, dyes, high-energy materials, and anti-corrosion additives. The versatility of 3- and 4-amino-1,2,4-triazoles in contributing to the production of a wide array of industrial and medical products highlights the significant role these compounds play in various sectors (Nazarov et al., 2021).

Central Nervous System (CNS) Drug Synthesis

The structural motifs of 1,2,4-triazoles and pyrimidines, closely related to the compound , are identified as promising leads for synthesizing compounds with potential CNS activity. These functional groups are integral in the largest class of organic compounds forming heterocycles that may affect the CNS ranging from depression to convulsion effects (Saganuwan, 2017).

Optical Sensors

Pyrimidine derivatives, which share structural similarities with the compound of interest, have been utilized as exquisite sensing materials due to their capacity to form both coordination and hydrogen bonds. This application underscores the importance of such derivatives in creating optical sensors, demonstrating their broad utility in biological and medicinal applications (Jindal & Kaur, 2021).

Safety and Hazards

Orientations Futures

The future directions for “7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry. For instance, the discovery of a potent SARS-CoV-2 main protease inhibitor is currently a significant area of research .

Mécanisme D'action

Target of Action

The compound “7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines. Compounds in this class have been found to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. For instance, if it acts as a JAK inhibitor, it could affect the JAK-STAT signaling pathway, which is involved in processes such as immunity, cell division, cell death, and tumor formation .

Result of Action

The molecular and cellular effects of “7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” would depend on its specific targets and mode of action. For example, if it acts as a JAK inhibitor, it could potentially inhibit the JAK-STAT signaling pathway, leading to effects such as reduced inflammation or slowed tumor growth .

Propriétés

IUPAC Name |

7-[1-(3-methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-9(21-11-5-3-4-10(8-11)20-2)12-6-7-16-14-17-13(15)18-19(12)14/h3-9H,1-2H3,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTDCFVEGSHBLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC2=NC(=NN12)N)OC3=CC=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide](/img/structure/B2605743.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2605745.png)

![4-methyl-N-[2-(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2605748.png)

![2-(4-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2605749.png)

![(5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazol-3-yl)methanamine](/img/structure/B2605751.png)

![3-Methylthieno[2,3-d]triazole-5-carboxylic acid](/img/structure/B2605757.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2605759.png)

![1-methyl-4-oxo-N-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2605763.png)